molecular formula C12H13ClO2 B2609855 (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol CAS No. 1566939-13-6

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol

Cat. No.: B2609855
CAS No.: 1566939-13-6
M. Wt: 224.68
InChI Key: MWNGELNDHLFTEK-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol is a chemical compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol apart is its unique structural features, which may confer distinct biological activities and potential applications. Its combination of a benzofuran core with a cyclopropyl group and a methanol moiety makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-9-5-8-3-4-15-12(8)10(6-9)11(14)7-1-2-7/h5-7,11,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGELNDHLFTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC3=C2OCC3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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